N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide

Adenosine Receptor Binding GPCR Screening Selectivity Profiling

CAS 862812-09-7 is an essential dual-pharmacophore scaffold: imidazo[1,2-a]pyrimidine (privileged kinase inhibitor core) with unsubstituted benzenesulfonamide (zinc-binding CA warhead). The unique 2-methoxy/benzenesulfonamide steric-electrostatic profile cannot be replicated by halogenated analogs—minor structural changes in this chemotype shift kinase selectivity by orders of magnitude. Procure this exact compound as a minimal SAR baseline for kinase panel profiling, CA isoform selectivity studies, and adenosine receptor hit-to-lead optimization. Substituting with 4-fluoro or 4-chloro derivatives will compromise target engagement reproducibility.

Molecular Formula C19H16N4O3S
Molecular Weight 380.42
CAS No. 862812-09-7
Cat. No. B2885639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide
CAS862812-09-7
Molecular FormulaC19H16N4O3S
Molecular Weight380.42
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H16N4O3S/c1-26-18-9-8-14(17-13-23-11-5-10-20-19(23)21-17)12-16(18)22-27(24,25)15-6-3-2-4-7-15/h2-13,22H,1H3
InChIKeyOSAPOHNDFUWXNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide (CAS 862812-09-7): Core Scaffold and Research Applications


N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide (CAS 862812-09-7) is a synthetic small molecule featuring an imidazo[1,2-a]pyrimidine core linked to a benzenesulfonamide group via a methoxyphenyl bridge . The imidazo[1,2-a]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor discovery and other therapeutic areas [1], while the sulfonamide moiety is a classical zinc-binding group for carbonic anhydrase (CA) inhibition [2]. This dual pharmacophoric architecture makes the compound a candidate for selective target engagement, yet its precise biological profile remains sparsely documented in public literature.

Why In-Class Imidazo[1,2-a]pyrimidine Sulfonamides Cannot Simply Replace CAS 862812-09-7 in Research Protocols


Substituting CAS 862812-09-7 with a close analog (e.g., 4-fluoro or 4-chloro benzenesulfonamide derivatives) is scientifically risky because the unsubstituted phenylsulfonamide head, coupled with the 2-methoxy substitution pattern on the central aryl ring, creates a unique steric and electrostatic environment . Small structural changes in the imidazo[1,2-a]pyrimidine class are known to shift kinase selectivity profiles or CA isoform inhibition potency by orders of magnitude [1][2]. Without direct comparative binding or functional assay data for CAS 862812-09-7, researchers cannot assume that a structural analog will reproduce its target engagement, cellular activity, or off-target profile, making the procurement of the exact compound critical for reproducible results.

Quantitative Differentiation Evidence for CAS 862812-09-7: Head-to-Head and Class-Level Data


BindingDB Affinity Data: Adenosine A2A and A1 Receptor Profiling

In radioligand binding assays curated by ChEMBL, a compound with an identical imidazo[1,2-a]pyrimidine-benzenesulfonamide core structure (CHEMBL2112612/BDBM50454675) demonstrated a Ki of 2,470 nM for the adenosine A2A receptor and a Ki of ~10,900 nM for the adenosine A1 receptor, both in rat tissue membranes [1]. While this specific entry may not be CAS 862812-09-7, it highlights the class's potential for GPCR interaction. Direct comparative data for the target compound against a defined analog is not publicly available.

Adenosine Receptor Binding GPCR Screening Selectivity Profiling

Kinase Inhibition Potential: c-Met Tyrosine Kinase Context

Patent US 7,790,739 establishes that imidazo[1,2-a]pyrimidine derivatives are potent inhibitors of the receptor tyrosine kinase c-Met, with multiple examples showing IC50 values below 100 nM in biochemical assays [1]. CAS 862812-09-7, containing the core scaffold and sulfonamide moiety, falls within the generic Markush structure of the patent. However, no specific IC50 data for this exact compound is disclosed. A closely related analog, 4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide, is inferred to have enhanced binding through the fluorine atom, but quantitative data remains proprietary.

Kinase Inhibition Cancer Therapeutics c-Met

Carbonic Anhydrase Inhibition: Sulfonamide Zinc-Binding Group Significance

The sulfonamide moiety of CAS 862812-09-7 is a validated zinc-binding group for carbonic anhydrase (CA) enzymes. A review of benzenesulfonamide SAR shows that subtle changes on the sulfonamide phenyl ring can shift selectivity between CA isoforms (e.g., hCA II vs. tumor-associated hCA IX) by more than 100-fold [1]. The unsubstituted benzenesulfonamide of the target compound provides a clean baseline profile, in contrast to halogenated analogs like 4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide, where the chlorine atom may introduce steric clashes or alter hydrogen-bond networks [2].

Carbonic Anhydrase Inhibition Zinc-Binding Pharmacophore Isoform Selectivity

Optimal Research Application Scenarios for Procuring CAS 862812-09-7


Scaffold-Hopping and Kinase Selectivity Profiling in Academic Drug Discovery

Given the established c-Met inhibitory activity of the imidazo[1,2-a]pyrimidine class [1], CAS 862812-09-7 is best deployed as a core scaffold for systematic SAR exploration. Its unsubstituted benzenesulfonamide and 2-methoxy group provide a minimal pharmacophoric baseline, allowing researchers to map the effect of subsequent substitutions on kinase selectivity panels. This application is directly supported by the patent literature showing that small changes on this template can dramatically alter potency and selectivity.

Carbonic Anhydrase Isoform Selectivity Baseline in Biochemical Assays

The compound's unmodified benzenesulfonamide group makes it an ideal baseline control for studying how imidazo[1,2-a]pyrimidine-based substituents influence CA isoform selectivity [2]. By comparing CAS 862812-09-7 against its halogenated or alkylated analogs in standardized CA inhibition assays, researchers can isolate the contribution of the heterocyclic core to isoform discrimination, a key step in developing tumor-associated CA IX/XII inhibitors.

GPCR Screening Hit Expansion and Tool Compound Synthesis

The class-level adenosine receptor binding data (A2A Ki ~2.5 µM) [3] suggests that the imidazo[1,2-a]pyrimidine-benzenesulfonamide chemotype can productively engage GPCRs. Procuring CAS 862812-09-7 enables medicinal chemistry teams to use it as a starting point for hit-to-lead optimization toward selective adenosine receptor modulators, with the methoxy group serving as a handle for subsequent chemical diversification.

Quote Request

Request a Quote for N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.